molecular formula C17H22O2 B1623702 Ginsenoyne E CAS No. 126146-63-2

Ginsenoyne E

Cat. No.: B1623702
CAS No.: 126146-63-2
M. Wt: 258.35 g/mol
InChI Key: WIONCQLWGYLTME-UHFFFAOYSA-N
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Description

Ginsenoyne E is a naturally occurring compound found in the roots of Panax ginseng. It belongs to the class of enones and has the molecular formula C₁₇H₂₂O₂. This compound is known for its unique chemical structure, which includes an oxirane ring and a conjugated enone system. This compound has garnered significant interest due to its potential pharmacological properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ginsenoyne E typically involves the use of specific starting materials and reagents to construct its complex structure. One common synthetic route includes the use of heptyl oxirane and octa-1-en-4,6-diyn-3-one as key intermediates. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of microbial cultures and enzymatic transformations. These methods leverage the natural biosynthetic pathways of ginsenosides in Panax ginseng to produce this compound on a larger scale .

Chemical Reactions Analysis

Types of Reactions: Ginsenoyne E undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or ketones, while reduction can produce alcohols .

Scientific Research Applications

Ginsenoyne E has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ginsenoyne E involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound may interact with specific receptors and enzymes, leading to downstream effects that contribute to its pharmacological activities .

Comparison with Similar Compounds

  • Ginsenoyne O
  • Ginsenoyne P
  • Ginsenoyne Q
  • 3-Acetyl panaxytriol

Comparison: Ginsenoyne E is unique due to its specific chemical structure, which includes an oxirane ring and a conjugated enone system. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while Ginsenoyne O, P, and Q share some structural similarities, their biological activities and chemical reactivities may differ due to variations in their functional groups and molecular configurations .

Properties

IUPAC Name

8-(3-heptyloxiran-2-yl)oct-1-en-4,6-diyn-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h4,16-17H,2-3,5-7,10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIONCQLWGYLTME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC1C(O1)CC#CC#CC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126146-63-2
Record name Ginsenoyne E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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